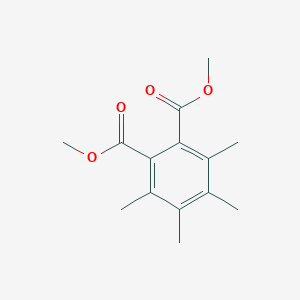

Dimethyl 3,4,5,6-tetramethylphthalate

説明

Dimethyl 3,4,5,6-tetramethylphthalate is a phthalate ester derivative characterized by a benzene ring substituted with four methyl groups at the 3, 4, 5, and 6 positions and two methyl ester groups at the 1 and 2 positions. This structural arrangement imparts unique physicochemical properties, including increased steric hindrance and hydrophobicity compared to simpler phthalates like dimethyl phthalate (DMP).

Phthalates are widely used as plasticizers, solvents, and analytical standards. The tetramethyl substitution likely reduces volatility and enhances thermal stability, making it relevant for specialized industrial applications. However, its environmental and toxicological profiles remain understudied compared to regulated phthalates like di(2-ethylhexyl) phthalate (DEHP) .

特性

CAS番号 |

1217-12-5 |

|---|---|

分子式 |

C14H18O4 |

分子量 |

250.29g/mol |

IUPAC名 |

dimethyl 3,4,5,6-tetramethylbenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C14H18O4/c1-7-8(2)10(4)12(14(16)18-6)11(9(7)3)13(15)17-5/h1-6H3 |

InChIキー |

CPDVTZGEHQIGHX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1C)C(=O)OC)C(=O)OC)C)C |

正規SMILES |

CC1=C(C(=C(C(=C1C)C(=O)OC)C(=O)OC)C)C |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Analysis

The table below compares dimethyl 3,4,5,6-tetramethylphthalate with key phthalates and structurally similar aromatic esters:

*Note: Properties for dimethyl 3,4,5,6-tetramethylphthalate are inferred from structural analogs.

Key Observations:

- Substituent Effects : The tetramethyl groups in the target compound increase molecular weight and steric bulk compared to DMP, likely reducing solubility in polar solvents like water. This contrasts with DEHP, where long alkyl chains enhance flexibility in polymers but raise environmental persistence concerns .

- Analytical Relevance : Deuterated analogs (e.g., dimethyl phthalate-3,4,5,6-d4) are critical in mass spectrometry for quantifying trace phthalates, suggesting that the tetramethyl variant could serve as a reference material in method development .

- Electronic Properties : Brominated analogs (e.g., 3,4,5,6-tetrabromo compounds) exhibit altered electronic profiles due to halogen substituents, whereas methyl groups in the target compound may enhance electron-donating effects, influencing reactivity in synthesis .

Physicochemical Properties

- Volatility : Increased methylation reduces volatility compared to DMP (boiling point ~284°C). This trend aligns with DEHP, which has a higher boiling point (~385°C) due to longer ester chains .

- Solubility : The hydrophobic nature of tetramethyl groups likely decreases water solubility, similar to DEHP (3 µg/L at 25°C). This contrasts with DMP, which is moderately water-soluble (4,000 mg/L) .

- Thermal Stability : Enhanced steric protection from methyl groups may improve thermal stability, a desirable trait in high-temperature plasticizers.

Environmental and Regulatory Considerations

For example:

- DEHP is classified as a Substance of Very High Concern (SVHC) under EU REACH due to endocrine-disrupting properties .

- DMP is less toxic but regulated in consumer products due to bioaccumulation risks .

The tetramethyl variant’s environmental fate remains uncertain, though its persistence may resemble DEHP due to reduced biodegradability from methyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。